Prethcamide
Description
Historical Context of Prethcamide Discovery and Early Pharmacological Investigations
Developed by the Swiss pharmaceutical company Ciba-Geigy, this compound was introduced to the medical field under the brand name Micoren. youtube.com Its emergence coincided with a period of active research into analeptic agents, which are central nervous system stimulants primarily used to counteract respiratory depression. Early investigations into this compound focused on its potential to stimulate breathing, particularly in post-anesthetic recovery and in certain respiratory conditions. These initial studies were largely preclinical, involving animal models to determine its physiological effects and establish its profile as a respiratory stimulant.
Definition and Classification within the Analeptic Class of Central and Respiratory Stimulants
This compound is classified as an analeptic, a class of drugs that act as central nervous system (CNS) and respiratory stimulants. drugbank.com Analeptics, in a broader sense, encompass a variety of substances that can increase awareness, induce restlessness, and quicken breathing. drugbank.com The primary therapeutic application for drugs in this class is to address respiratory depression and to aid in recovery from anesthesia. drugbank.com this compound shares this classification with other compounds like doxapram (B1670896) and nikethamide (B1678874). drugbank.com
Chemical Composition and Its Constituent Components: Cropropamide (B41957) and Crotethamide
Constituents of this compound
| Component | Chemical Classification |
|---|---|
| Cropropamide | Aminobutyrate derivative |
| Crotethamide | Aminobutyrate derivative |
Significance of Preclinical Research in Elucidating this compound's Pharmacological Profile
Preclinical research has been instrumental in defining the pharmacological characteristics of this compound. These studies, conducted in various animal models, have provided the foundational data on its efficacy and physiological effects before any consideration for human application. The primary goals of such preclinical investigations are to characterize the pharmacological activity, assess the pharmacokinetic and pharmacodynamic profiles, and provide a basis for justifying potential human trials. nih.gov
Detailed preclinical studies have been crucial in understanding how this compound affects the respiratory system. For instance, research in healthy newborn calves demonstrated that this compound administration led to significant increases in both inspiratory and expiratory volumes. nih.gov The study also showed a gradual increase in the arterial partial pressure of oxygen (PaO2) and a decrease in the arterial partial pressure of carbon dioxide (PaCO2) over a 90-minute period following administration. nih.gov
Preclinical Respiratory Effects of this compound in Neonatal Calves
| Parameter | Observed Effect | Timeframe |
|---|---|---|
| Inspiratory Volume | Significant Increase | - |
| Expiratory Volume | Significant Increase | - |
| Arterial Partial Pressure of Oxygen (PaO2) | Gradual Increase | Over 90 minutes |
| Arterial Partial Pressure of Carbon Dioxide (PaCO2) | Gradual Decrease | Over 90 minutes |
Data from a study on healthy newborn calves. nih.gov
Furthermore, pharmacokinetic studies in animal models, such as horses, have been vital in understanding the absorption, distribution, metabolism, and excretion of this compound's individual components. A study in horses revealed that both cropropamide and crotethamide are metabolized through N-demethylation and their metabolites are excreted in urine. nih.gov Such preclinical data are essential for building a comprehensive pharmacological profile of a drug.
While these preclinical studies have shed light on the physiological effects of this compound, it is important to note that the precise molecular mechanism of action has not been fully elucidated in publicly available literature.
Structure
2D Structure
Properties
CAS No. |
8015-51-8 |
|---|---|
Molecular Formula |
C25H46N4O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide;2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide |
InChI |
InChI=1S/C13H24N2O2.C12H22N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5;1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9,11H,7-8,10H2,1-5H3;6,9-10H,7-8H2,1-5H3 |
InChI Key |
ZDHWSRRZUPRQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC.CCC(C(=O)N(C)C)N(CC)C(=O)C=CC |
Origin of Product |
United States |
Mechanistic Investigations of Prethcamide Action
Elucidation of Direct Central Respiratory Center Stimulatory Pathways
Prethcamide exerts its primary stimulatory effect by acting directly on the central respiratory centers within the brainstem, specifically the medulla oblongata. These centers are crucial for controlling the rate and depth of respiration. While the precise molecular targets and pathways within the central nervous system (CNS) for this compound are not fully elucidated, it is understood to promote an increase in tidal volume, suggesting a modulation of the neural output to respiratory muscles. mims.comslideshare.netmedicaldialogues.inslideshare.netslideshare.netuzh.chslideshare.net Studies indicate that its effect on respiratory rate may be less pronounced compared to its impact on tidal volume. uzh.ch
Mechanisms of Peripheral Chemoreceptor Activation
In addition to its central actions, this compound significantly stimulates peripheral chemoreceptors. These specialized sensory receptors are primarily located in the carotid bodies at the bifurcation of the common carotid arteries and in the aortic bodies along the aortic arch. cvphysiology.com These chemoreceptors are highly sensitive to changes in arterial blood gases, particularly a decrease in partial pressure of oxygen (PaO2) and an increase in partial pressure of carbon dioxide (PaCO2), as well as alterations in pH. By activating these peripheral sensors, this compound triggers a reflex increase in respiratory activity, contributing to enhanced ventilation. mims.comslideshare.netmedicaldialogues.inslideshare.netslideshare.netuzh.chcvphysiology.commedtigo.com
Exploration of Catecholamine Release Modulation and Downstream Effects
This compound is associated with pressor effects, meaning it can elevate blood pressure. mims.commedicaldialogues.inmedtigo.commims.com This action is believed to be, in part, related to its capacity to modulate the release of catecholamines, such as adrenaline and noradrenaline. mims.commedicaldialogues.inmims.com The release of these neurotransmitters can lead to vasoconstriction and an increase in heart rate, contributing to the observed pressor response. The downstream effects of this catecholamine modulation can influence various physiological systems, including the cardiovascular system.
Analysis of Neurophysiological Responses and Associated Neural Circuitry
The neurophysiological response to this compound is characterized by an augmentation of respiratory drive. While detailed mapping of its specific neural circuitry is limited, its action on peripheral chemoreceptors initiates afferent signals that travel via cranial nerves IX (glossopharyngeal) and X (vagus) to the nucleus tractus solitarius in the medulla. cvphysiology.com This, in turn, influences the respiratory centers. The primary observed effect on ventilation is an increase in tidal volume, with a less significant impact on respiratory rate. uzh.chnih.gov This contrasts with some other analeptics that more prominently affect respiratory rate.
Comparative Mechanistic Studies with Other Analeptic Agents
This compound's mechanism of action can be better understood when compared with other analeptic agents, such as Doxapram (B1670896) and methylxanthines like Caffeine (B1668208) and Theophylline (B1681296).
Analysis of Shared and Differentiated Mechanisms with Doxapram
Both this compound and Doxapram function as respiratory stimulants acting on central and peripheral targets. slideshare.netslideshare.netuzh.ch Doxapram is known to stimulate both the respiratory centers and peripheral chemoreceptors, with specific action on potassium channels (TASK K2P channels) in the carotid bodies. uzh.chenalare.com It has been shown to increase both respiratory rate and tidal volume. slideshare.netslideshare.netuzh.chnih.gov Comparative studies have suggested that Doxapram may be more potent and selective in its respiratory stimulatory effects than this compound, with some research indicating superior efficacy in animal models. uzh.chnih.govnih.govscispace.com While both agents can influence catecholamine levels and blood pressure, their primary respiratory effects differ, with this compound noted for its greater impact on tidal volume and Doxapram for its effect on both rate and volume. uzh.chnih.gov
Comparison with Methylxanthines (e.g., Caffeine, Theophylline)
Methylxanthines, such as Caffeine and Theophylline, are also classified as analeptics and respiratory stimulants, commonly used in the management of apnea (B1277953) of prematurity. wikipedia.orgdoi.org Their primary mechanisms of action differ significantly from this compound. Methylxanthines are known to act as antagonists of endogenous adenosine (B11128) receptors and, to some extent, as phosphodiesterase inhibitors, leading to increased intracellular cyclic AMP levels. nih.gov While both this compound and methylxanthines aim to stimulate respiration, their molecular pathways are distinct. This compound's action is centered on direct stimulation of respiratory centers and peripheral chemoreceptors, whereas methylxanthines exert their effects through neuromodulatory pathways involving adenosine. nih.gov Theophylline is now rarely used as a respiratory stimulant due to its narrow therapeutic index, while caffeine remains a common choice. wikipedia.org
Preclinical Pharmacodynamic Characterization
In Vivo Behavioral and Physiological Assessments in Animal Models
Preclinical investigations into Prethcamide's pharmacodynamics have explored its impact on various behavioral and physiological parameters in animal models. These studies aim to elucidate its mechanisms of action and its potential therapeutic applications by observing its effects on motor activity, learning paradigms, discriminative stimulus properties, and respiratory functions.
Modulation of Locomotor Activity in Rodent Species
Studies have indicated that components of this compound can modulate locomotor activity in rodent species. Specifically, cropropamide (B41957), a constituent of this compound, has been shown to increase motor activity in rats. This effect is dose-dependent, with observed increases in activity at specific administration levels.
| Compound | Species | Effect on Locomotor Activity | Dose (mg/kg) |
| Cropropamide | Rats | Increased | 33.69 |
| Cropropamide | Rats | Increased | 59.97 |
Research comparing the effects of this compound's components, crotetamide (B140436) and cropropamide, revealed that both substances individually increase the motor activity of rats. When administered in combination, these components exhibit additive effects on locomotor activity. nih.govcaymanchem.com
Effects on Operant Conditioning Schedules and Related Learning Paradigms
Preclinical research has examined the influence of this compound and its components on operant conditioning schedules, which are crucial for understanding learning and memory processes. Studies involving rats have demonstrated that both crotetamide and cropropamide reduce the rate of lever pressing in fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. This suggests a potential impact on motivated behavior and performance under reinforcement schedules. When administered together, these components display additive effects on behaviors assessed in FR and VI schedules. nih.gov
Influence on Discriminative Stimulus Properties and Latency Times
The discriminative stimulus properties of this compound and its components have also been investigated. In multiple fixed-ratio (CRF)-discrimination schedules in rats, both crotetamide and cropropamide have been observed to increase latency times. This indicates a potential effect on response initiation or the time taken to discriminate between different stimuli or conditions. The combination of crotetamide and cropropamide potentiates each other's effects on these latency times. nih.gov
Respiratory Physiological Parameters in Controlled Animal Studies (e.g., Foals, Calves)
While extensive data on this compound's effects on respiratory parameters in specific animal models like foals and calves was not directly detailed in the initial searches, this compound is historically recognized as a respiratory stimulant. bvsalud.orgcore.ac.ukslideshare.net Comparative studies of respiratory stimulants have included this compound alongside other agents like nikethamide (B1678874) and doxapram (B1670896), suggesting its role in modulating respiratory drive. core.ac.ukslideshare.netnih.gov Further research in this area would be necessary to provide specific quantitative data for these particular species.
In Vitro and Ex Vivo Pharmacodynamic Assay Development
The development of in vitro and ex vivo assays is essential for dissecting the molecular mechanisms underlying this compound's pharmacodynamic effects. These methods allow for the precise measurement of target engagement and pathway activation without the complexities of whole-animal physiology.
Cell-Based Assays for Target Engagement and Pathway Activation
Cell-based assays provide a platform to investigate how this compound interacts with cellular targets and influences intracellular signaling pathways. While specific published cell-based assay results for this compound were not detailed in the initial search results, such assays would typically be employed to:
Measure binding affinity: Quantify the interaction of this compound or its active metabolites with specific receptors or enzymes implicated in its stimulant or other pharmacological effects.
Assess signal transduction: Evaluate the activation or inhibition of downstream signaling cascades (e.g., second messenger systems, kinase activation) following this compound exposure in relevant cell lines.
Determine functional activity: Examine the direct cellular responses mediated by this compound, such as changes in ion channel activity or gene expression, in a controlled cellular environment.
These assays are critical for identifying the precise molecular targets and pathways through which this compound exerts its observed in vivo effects.
This compound is recognized as a respiratory stimulant, a combination drug comprising cropropamide and crotethamide, developed by Ciba-Geigy and marketed under brand names such as Micoren wikipedia.orgiiab.me. Its primary pharmacological action involves stimulating the central respiratory centers and peripheral chemoreceptors, leading to an increase in respiratory activity. Additionally, this compound exhibits pressor effects and may contribute to the release of catecholamines medtigo.commedicaldialogues.inmims.comslideshare.net.
However, a comprehensive review of available scientific literature indicates a significant lack of publicly accessible, detailed preclinical pharmacodynamic characterization data specifically for this compound concerning the following areas:
Pharmacodynamic Modeling and Simulation in Preclinical Settings:While some pharmacokinetic investigations of this compound are notedpopline.org, there is a notable absence of published preclinical pharmacodynamic modeling or simulation studies. Such modeling is essential for predicting drug behavior and efficacy in preclinical settings, but specific data for this compound in this regard could not be located.
Due to the absence of specific research findings and data points for the requested pharmacodynamic characterization sections, it is not possible to generate an article that adheres to the strict requirements of providing detailed research findings and interactive data tables for these subsections.
Preclinical Pharmacokinetic Characterization
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are fundamental to understanding how a drug behaves within a biological system, providing crucial data for predicting its behavior in humans and guiding further development. These studies investigate the processes of absorption into the bloodstream, distribution to various tissues, metabolic transformation, and eventual excretion from the body.
The oral bioavailability of Prethcamide, a mixture of crotethamide and cropropamide (B41957), has been investigated. In rabbits, the oral bioavailability of these components was found to be low, ranging between 24% and 32% nih.gov. This limited bioavailability may be attributed to factors such as poor absorption from the gastrointestinal tract, significant first-pass metabolism in the liver, or a combination of both nih.govjaypeedigital.com. First-pass metabolism refers to the initial metabolism of a drug that occurs during its passage through the portal circulation from the gastrointestinal tract to the systemic circulation, primarily in the liver jaypeedigital.com. Studies in horses indicated that after oral administration, the maximum concentration of this compound in the blood was reached within 3 minutes, with a 66% decrease observed by 60 minutes, suggesting rapid disposition or metabolism that impacts sustained systemic exposure uzh.ch.
The liver is a primary organ for drug metabolism, with enzymes located in the smooth endoplasmic reticulum, particularly within microsomes, playing a critical role. The Cytochrome P450 (CYP450) system, a superfamily of heme-containing enzymes, is central to Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions to increase the water solubility of xenobiotics wfsahq.orgnih.gov.
Studies investigating the metabolism of this compound's active constituents, ethyl butamide (crotethamide) and propyl butamide (cropropamide), in rat hepatic microsomes have demonstrated their susceptibility to hydroxylation bibliotekanauki.pl. This process requires the presence of a NADPH-generating system and is indicative of the involvement of microsomal enzymes, consistent with the known functions of CYP450 systems. Spectral analysis revealed that the metabolites formed were hydroxylated forms of the parent compounds, and the drug formed a Type I binding spectrum with cytochrome P450, further supporting CYP450-mediated metabolism bibliotekanauki.pl. The activation energy for the hydroxylation of propyl butamide was found to be 11,900 cal/mol, while for ethyl butamide, it was 13,900 cal/mol, suggesting differences in the energy requirements for their respective metabolic transformations bibliotekanauki.pl. The hydroxylation system was also found to be heat-labile, with significant activity loss occurring at 55°C bibliotekanauki.pl.
Table 1: this compound (Ethyl Butamide and Propyl Butamide) Pharmacokinetic Parameters in Rabbits
| Parameter | Ethyl Butamide (Crotethamide) | Propyl Butamide (Cropropamide) |
| Mean Half-life (t₁/₂β, min) | 43.07 ± 10.54 | 30.0 ± 4.13 |
| Body Clearance (Clb, L/min) | 0.05 ± 0.0125 | 0.0962 ± 0.0269 |
| Mean Absorption Rate (ka, min⁻¹) | 0.033 ± 0.0073 | 0.0512 ± 0.0328 |
| Tmax (min) | 30.0 ± 5.0 | 30.0 ± 5.0 |
| Oral Bioavailability (F, %) | 24-32% | 24-32% |
*Data derived from search result nih.gov.
Table 2: Effect of Temperature on this compound Hydroxylation in Rat Hepatic Microsomes
| Compound | Activity at 27°C (nmol/min/mg protein) | Activity at 37°C (nmol/min/mg protein) | Q₁₀ | Activation Energy (cal/mol) |
| Ethyl Butamide | 1.44 | 3.07 | 2.1 | 13,900 |
| Propyl Butamide | 1.28 | 2.43 | 1.9 | 11,900 |
*Data derived from search result bibliotekanauki.pl.
While the studies clearly indicate that this compound's metabolism is mediated by the Cytochrome P450 system, specific CYP isoforms responsible for its biotransformation have not been explicitly identified in the available literature. However, the inhibition of hydroxylation by known CYP450 inhibitors such as SKF-525A, metyrapone, carbon monoxide (CO), and potassium cyanide (KCN) strongly suggests the involvement of these enzyme systems bibliotekanauki.pl.
The rate of this compound hydroxylation in rat hepatic microsomes is influenced by the presence of cofactors and inhibitory substances. The metabolic rate was observed to be stimulated by NADH and by increased ionic strength, with potassium chloride concentrations of 2-10 mM enhancing the activity by 40-60% for both ethyl and propyl butamide. Higher salt concentrations led to a slight inhibition bibliotekanauki.pl. Furthermore, the known CYP450 inhibitors SKF-525A, metyrapone, CO, and KCN significantly inhibited the hydroxylation process, underscoring the reliance of this metabolic pathway on CYP450 enzymes bibliotekanauki.pl.
Table 3: Effect of Ionic Strength (Potassium Chloride) on this compound Hydroxylation Rate in Rat Hepatic Microsomes
| Potassium Chloride Concentration (mM) | % Increase in Activity (Ethyl Butamide) | % Increase in Activity (Propyl Butamide) |
| 2-10 | 40-60% | 40-60% |
*Data derived from search result bibliotekanauki.pl.
In horses, the renal clearance of this compound's components (crotethamide and cropropamide) was found to be comparable between the two compounds. Importantly, these renal clearance values were significantly lower than estimated glomerular filtration clearance values. This observation indicates that there is extensive re-absorption of both components from the renal tubules back into the bloodstream, a common mechanism that reduces the amount of drug excreted in urine nih.gov.
Preclinical studies have identified the primary metabolic pathway for this compound as N-demethylation. Specifically, both crotethamide and cropropamide undergo N-demethylation of the [(dimethylamino)-carbonyl]-propyl moiety. The resulting metabolites are then excreted in the urine nih.gov. N-demethylation is a common Phase I metabolic reaction catalyzed by CYP450 enzymes, leading to the removal of a methyl group from a nitrogen atom sdu.edu.cnresearchgate.net.
Compound Names
This compound: A respiratory stimulant, composed of equal parts crotethamide and cropropamide.
Crotethamide: Also referred to as ethyl butamide, one of the active constituents of this compound.
Cropropamide: Also referred to as propyl butamide, the other active constituent of this compound.
Hepatic Metabolism: Role of Microsomal Hydroxylation Systems
Comparative Pharmacokinetic Profiles of Cropropamide and Crotethamide in Animal Systems
Preclinical studies have investigated the pharmacokinetic profiles of cropropamide and crotethamide, the individual components of this compound, in animal models. These investigations provide insight into how the combined entity, this compound, might behave in vivo.
Research in horses has detailed the pharmacokinetic parameters of both cropropamide and crotethamide following intravenous and oral administration nih.gov. These studies indicate that the total plasma clearance of cropropamide is higher than that of crotethamide, with both compounds exhibiting clearances greater than 5 ml/min/kg nih.gov. Furthermore, the renal clearance values for both drugs were found to be comparable and significantly lower than estimated filtration clearance rates in horses. This observation suggests substantial re-absorption of both cropropamide and crotethamide within the renal tubules nih.gov. Both components undergo metabolism primarily through N-demethylation, with the resulting metabolites being excreted in the urine nih.gov.
| Parameter | Cropropamide | Crotethamide | Notes |
| Total Plasma Clearance | > 5 ml/min/kg | > 5 ml/min/kg | Cropropamide clearance was observed to be greater than Crotethamide clearance. |
| Renal Clearance | Comparable | Comparable | Significantly lower than filtration clearance, indicating extensive renal tubular re-absorption. |
| Metabolism | N-demethylation | N-demethylation | Metabolites excreted in urine. |
Pharmacokinetic Modeling and Simulation in Preclinical Development
Pharmacokinetic (PK) modeling and simulation are indispensable tools in preclinical drug development. They provide a quantitative framework to understand a drug's absorption, distribution, metabolism, and excretion (ADME) properties, predict its behavior in vivo, and inform decisions regarding further development nih.govfrontiersin.orgalliedacademies.orgallucent.com. These modeling approaches help optimize drug formulations, predict potential safety concerns, and guide dose selection, thereby accelerating the drug development process and reducing reliance on extensive animal studies alliedacademies.org.
Compartmental Pharmacokinetic Models
Compartmental modeling is a widely used approach in PK analysis that represents the body as a series of interconnected compartments. These models simplify complex physiological processes into a manageable mathematical structure, allowing for the estimation of key PK parameters such as clearance and volume of distribution frontiersin.orgresearchgate.netcertara.comallucent.com.
The simplest form is the one-compartment model, which treats the entire body as a single unit where the drug is instantaneously distributed. Drug elimination is described by a single rate constant researchgate.netcertara.comallucent.com. More complex models, such as two-compartment or multi-compartment models, are employed when drug distribution is not instantaneous, involving distinct distribution and elimination phases or different tissue affinities certara.comallucent.comslideshare.netresearchgate.net. These models are crucial for characterizing the time course of drug concentrations in plasma or other biological fluids, providing a basis for understanding drug disposition frontiersin.orgallucent.com.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Interspecies Translation
Physiologically Based Pharmacokinetic (PBPK) modeling represents a more mechanistic approach to PK analysis. PBPK models integrate detailed physiological and anatomical information of an organism, such as organ volumes, blood flows, and tissue compositions, along with drug-specific physicochemical properties nih.govallucent.commdpi.comfrontiersin.orgresearchgate.net. This allows for a more comprehensive simulation of drug absorption, distribution, metabolism, and excretion (ADME) processes.
A significant application of PBPK modeling in preclinical development is interspecies translation. By incorporating species-specific physiological parameters, PBPK models can predict the pharmacokinetic behavior of a drug in humans based on data obtained from preclinical animal studies nih.govallucent.commdpi.comfrontiersin.orgresearchgate.netplos.org. This capability is particularly valuable for extrapolating findings across different species, such as from rodents to humans, and for predicting drug exposure in target organs, including the blood-brain barrier mdpi.comfrontiersin.orgplos.org. PBPK modeling offers a more mechanistic alternative to traditional allometric scaling, providing a robust framework for predicting human pharmacokinetics and informing first-in-human dose selection frontiersin.orgresearchgate.net. It also aids in understanding how physiological differences between species influence drug disposition and can be used to investigate the impact of various physiological factors on drug PK allucent.commdpi.complos.org.
Compound List:
this compound
Cropropamide
Crotethamide
Advanced Research Methodologies and Analytical Techniques
Chromatographic and Spectroscopic Methods for Quantification in Biological Matrices
The precise quantification of Prethcamide components in biological samples is crucial for pharmacokinetic studies and for detecting its presence in various contexts. Chromatographic and spectroscopic techniques, particularly Gas Chromatography (GC) and Mass Spectrometry (MS), are indispensable tools for this purpose.
Gas Chromatography, often coupled with specific detectors like the Thermionic Detector (TID) which is sensitive to nitrogen-containing compounds, has been widely applied for the analysis of cropropamide (B41957) and crotethamide, the active constituents of this compound. A validated method for the determination of these compounds in horse plasma and urine utilizes capillary GC with TID in the nitrogen-specific detection mode. This method allows for sensitive quantification, with reported lower limits of quantitation (LLOQ) of 4.0 ng/mL in plasma and 10.0 ng/mL in urine. Calibration curves for these components in plasma have demonstrated linearity within the range of 2.0-100 ng/mL nih.gov.
Similarly, GC coupled with nitrogen-phosphorus detection has been employed for the determination of meperidine (also known as pethidine, a related analgesic often studied in similar contexts) and its metabolite normeperidine in blood, plasma, and urine. This assay has shown sensitivity down to 5 ng/mL for meperidine and 2.5 ng/mL for normeperidine nih.gov. Another study reported a GC method for pethidine in rabbit plasma using a nitrogen-phosphorus ionization detector, achieving an LLOQ of approximately 5 ng/mL with a mean recovery of 95.71±2.82% capes.gov.br. These GC-based methods, often enhanced with specific detectors or coupled with mass spectrometry, provide the necessary sensitivity and selectivity for analyzing these compounds in complex biological matrices.
Mass Spectrometry, frequently coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS), is a powerful technique for identifying metabolites of this compound components. Crotethamide and cropropamide undergo metabolism, primarily via N-demethylation of the [(dimethylamino)-carbonyl]-propyl moiety, yielding specific metabolites that can be characterized using these advanced MS techniques in urinary extracts nih.gov.
Studies utilizing LC-ESI-MS/MS have enabled the simultaneous determination of pethidine and its major metabolite, norpethidine, in mouse plasma. These methods typically involve liquid-liquid extraction followed by chromatographic separation and MS/MS detection. The reported LLOQs for pethidine and norpethidine in mouse plasma using such methods are as low as 8.24 ng/mL and 6.15 ng/mL, respectively oup.comnih.govresearchgate.net. GC-MS has also been instrumental in identifying various pethidine metabolites, including hydroxylated forms, in both rat and human urine oup.comnih.gov. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn) are particularly valuable for metabolite identification due to their ability to provide accurate mass measurements and detailed fragmentation patterns, facilitating the elucidation of metabolic structures acs.orgijpras.comnih.gov.
In Vitro Systems for Mechanistic and Metabolic Investigations
In vitro systems, such as isolated hepatic microsomes and cell culture models, are vital for understanding the biochemical pathways and enzymatic mechanisms involved in the metabolism of this compound components.
Isolated rat hepatic microsomes have been employed to study the hydroxylation of this compound components, cropropamide and crotethamide. These studies have identified hydroxylated metabolites and characterized the enzymatic system responsible, noting its dependence on NADPH and inhibition by known cytochrome P450 (CYP450) inhibitors like SKF-525A, metyrapone, CO, and KCN nih.govbibliotekanauki.pl. Kinetic analysis using these microsomes revealed Km values of approximately 0.20-0.22 mM and Vmax values of 2.85-3.12 nmol/min/mg protein for the hydroxylation of this compound components bibliotekanauki.pl.
Furthermore, human liver microsomes are critical for identifying the specific CYP enzymes responsible for drug metabolism. For meperidine (pethidine), studies have identified CYP2B6, CYP3A4, and CYP2C19 as the primary enzymes involved in its N-demethylation to normeperidine pharmgkb.orgnih.gov. These in vitro systems allow for the detailed investigation of enzyme kinetics, substrate specificity, and potential drug-drug interactions mediated by metabolic enzymes nih.govnih.gov.
While specific research findings detailing the use of cell culture models for this compound or its direct components are not extensively detailed in the provided search results, cell culture models, such as primary hepatocytes or cell lines like Caco-2, are standard in vitro systems for investigating drug transport and metabolism. These models allow for the study of uptake and efflux transporter interactions, as well as the comprehensive assessment of metabolic pathways involving both Phase I and Phase II enzymes within a cellular context nih.gov. Such studies are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Design and Execution of Preclinical Animal Studies
Preclinical animal studies are fundamental for understanding the in vivo disposition and pharmacokinetic profiles of this compound and its metabolites. The design and execution of these studies rely heavily on the analytical methods described previously.
Studies in mice have utilized LC-ESI-MS/MS to quantify pethidine and its metabolite norpethidine in plasma, allowing for the determination of pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and total plasma clearance (CL/F) oup.comnih.govresearchgate.netplos.org. These studies have also explored the influence of circadian rhythms on drug pharmacokinetics and pharmacodynamics plos.org.
In horses, pharmacokinetic studies involving this compound (crotethamide and cropropamide) have been conducted using GC methods for plasma and urine analysis, estimating parameters like total plasma clearance and renal clearance nih.gov. Similarly, studies in rabbits have employed GC-MS to analyze meperidine and normeperidine in plasma and oral fluid, characterizing their pharmacokinetic behavior ingentaconnect.com. GC-MS has also been used to identify various metabolites of pethidine in the urine of different animal species, including rats, guinea pigs, rabbits, cats, and dogs nih.gov. The design of these studies involves careful sample collection at defined time points post-administration, followed by rigorous analysis using validated bioanalytical methods to generate reliable pharmacokinetic data.
Compound Name Table:
| Compound Name | Description/Role |
| This compound | Respiratory stimulant; mixture of cropropamide & crotethamide |
| Cropropamide | Component of this compound |
| Crotethamide | Component of this compound |
| Pethidine | Synonym for Meperidine; related analgesic |
| Meperidine | Synonym for Pethidine; related analgesic |
| Norpethidine | Major metabolite of Pethidine/Meperidine |
| Hydroxypethidine | Metabolite of Pethidine |
| Dehydronormeperidine | Metabolite of Pethidine |
| Meperidinic acid | Metabolite of Pethidine |
| Normeperidinic acid | Metabolite of Pethidine |
Data Tables:
Table 1: Chromatographic Quantification Limits and Recovery for this compound Components and Related Analgesics
| Analyte(s) | Matrix | Method | LLOQ (ng/mL) | Recovery (%) | Reference Snippet |
| Crotethamide, Cropropamide | Plasma | Capillary GC-TID | 4.0 | Not specified | nih.gov |
| Crotethamide, Cropropamide | Urine | Capillary GC-TID | 10.0 | Not specified | nih.gov |
| Meperidine | Plasma | GC-Nitrogen-Phosphorus Detection | 5.0 | Not specified | nih.gov |
| Normeperidine | Plasma | GC-Nitrogen-Phosphorus Detection | 2.5 | Not specified | nih.gov |
| Pethidine | Rabbit Plasma | Capillary GC (Nitrogen-Phosphorus) | ~5.0 | 95.71 ± 2.82 | capes.gov.br |
| Pethidine | Mouse Plasma | LC-ESI-MS/MS | 8.24 | Not specified | oup.comnih.govresearchgate.net |
| Norpethidine | Mouse Plasma | LC-ESI-MS/MS | 6.15 | Not specified | oup.comnih.govresearchgate.net |
| Pethidine | Urine | UHPLC-MS/MS | 9.0 | Not specified | nih.gov |
| Norpethidine | Urine | UHPLC-MS/MS | 9.0 | Not specified | nih.gov |
| Ketamine, Norketamine | Urine | Fast GC-MS | 10.0 | Not specified | jfda-online.com |
Table 2: In Vitro Metabolism Parameters of this compound Components in Rat Hepatic Microsomes
| Enzyme System | Substrate(s) | Metabolic Pathway | Km (mM) | Vmax (nmol/min/mg protein) | Reference Snippet |
| Rat Hepatic Microsomes | Cropropamide | Hydroxylation | 0.22 | 3.12 | bibliotekanauki.pl |
| Rat Hepatic Microsomes | Crotethamide | Hydroxylation | 0.20 | 2.85 | bibliotekanauki.pl |
| Rat Hepatic Microsomes | This compound components | Hydroxylation | 0.20-0.22 | 2.85-3.12 | nih.govbibliotekanauki.pl |
Table 3: Selected Pharmacokinetic Parameters from Preclinical Animal Studies
| Species | Analyte(s) | Parameter | Value (Units) | Reference Snippet |
| Mouse | Pethidine | Cmax | Not specified | plos.org |
| Mouse | Norpethidine | Cmax | Not specified | plos.org |
| Mouse | Pethidine | AUC | Not specified | plos.org |
| Mouse | Norpethidine | AUC | Not specified | plos.org |
| Mouse | Pethidine | CL/F | Not specified | plos.org |
| Horse | Cropropamide | Clearance | > 5 mL/min/kg | nih.gov |
| Horse | Crotethamide | Clearance | > 5 mL/min/kg | nih.gov |
| Rabbit | Meperidine | AUC | Significant difference vs. plasma | ingentaconnect.com |
| Rabbit | Meperidine | t1/2α | 0.159 (Oral Fluid) / 0.276 (Plasma) | ingentaconnect.com |
| Rabbit | Meperidine | t1/2β | 4.604 (Oral Fluid) / 3.542 (Plasma) | ingentaconnect.com |
| Horse | Meperidine | T1/2 | 186 ± 59 min (IM) / 164 ± 56 min (SC) | nih.gov |
| Horse | Meperidine | Cmax | 265.7 ± 47.2 ng/mL (IM) / 243.1 ± 80.1 ng/mL (SC) | nih.gov |
Rodent Models for Behavioral and Pharmacological Efficacy
Rodent models, particularly rats, have been instrumental in assessing the behavioral and pharmacological effects of this compound. Studies have utilized these models to compare the compound's effects with those of its individual components, crotetamide (B140436) and cropropamide nih.gov. Research has indicated that both crotetamide and cropropamide, and by extension this compound, can increase motor activity in rats. Furthermore, these compounds have been observed to reduce the rate of lever pressing in food-reinforced schedules and increase latency times in discrimination tasks nih.gov. The resident-intruder (RI) and maternal aggression (MA) paradigms are among the models used to study aggressive behavior, with serotonergic drugs being investigated for their modulation of these behaviors nih.gov. While specific findings for this compound in these aggression models are not detailed here, the general approach highlights the utility of rodent models for discerning complex behavioral responses to pharmacological agents nih.gov. Preclinical studies in rodents are crucial for understanding drug mechanisms of action and predicting clinical responses nih.gov.
Large Animal Models for Systemic Pharmacokinetics and Pharmacodynamics (e.g., Horses, Calves)
Large animal models, such as horses and calves, are utilized to understand the systemic pharmacokinetic and pharmacodynamic profiles of compounds like this compound. Research has detailed the pharmacokinetics of intravenous and oral this compound in horses, analyzing plasma concentrations of its components, crotetamide and cropropamide nih.gov. These studies employed specific and sensitive gas chromatographic methods for determination in horse plasma and urine nih.gov. The total plasma clearance for cropropamide was found to be greater than that of crotetamide, with both exceeding 5 ml min⁻¹ kg⁻¹ nih.gov. Renal clearance values for both components were comparable and significantly lower than filtration clearance estimates in horses, suggesting extensive re-absorption from renal tubules nih.gov. Metabolites were excreted in urine, primarily through N-demethylation nih.gov. In neonatal calves, respiratory stimulants like doxapram (B1670896) and theophylline (B1681296) have been studied for their effects on respiratory and cardiovascular function, with doxapram showing a distinct stimulatory effect on respiration researchgate.net. While direct studies on this compound in calves are not detailed, the broader context of respiratory stimulant research in this species underscores the importance of large animal models for evaluating systemic effects researchgate.netslideshare.net.
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approaches for Dose-Response Relationships
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a critical tool for understanding dose-response relationships and predicting drug efficacy nih.govyoutube.comnih.govnih.govmdpi.comnih.gov. PK/PD modeling links drug concentration-effect relationships, facilitating the description and prediction of drug effects over time based on dosing regimens nih.govaccp1.org. These models are essential throughout drug development, from discovery to clinical trials, aiding in candidate selection, optimizing trial design, and predicting clinical responses nih.govnih.gov. Mechanism-based PK/PD models are particularly valuable for disentangling complex in vivo behaviors of drug delivery systems and informing preclinical-to-clinical translation frontiersin.org. By integrating pharmacokinetic (PK) and pharmacodynamic (PD) data, these models can predict the action of compounds in preclinical models and guide formulation design and dosing regimen selection nih.govfrontiersin.orgaltasciences.com. The application of PK/PD modeling is recognized by regulatory bodies like the EMA and FDA for dose prediction and ensuring efficacy evotec.com. For instance, PK/PD models can be used to identify optimal dosing regimens to ensure clinical efficacy and suppress drug resistance evotec.com.
Bioanalytical Assay Development for Preclinical Samples (e.g., ELISA, Luminex platforms)
The development of robust bioanalytical assays is fundamental for quantifying drug concentrations and their effects in preclinical samples. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for detecting and quantifying proteins, peptides, hormones, and small molecules in biological samples nebiolab.comcreative-diagnostics.com. ELISA methods are crucial for evaluating pharmacokinetics (PK), anti-drug antibodies (ADA), and biomarkers predictive of disease or treatment response nebiolab.com. These assays can be tailored for various analytes and sample types, including plasma, serum, urine, cell lysates, and tissue homogenates nebiolab.com. Luminex assays, a bead-based multiplexing technology, allow for the simultaneous measurement of multiple analytes from small sample volumes, offering a flexible and rapid approach for profiling biomarkers kcasbio.comnih.govnih.gov. Such platforms are valuable for biomarker assessment in non-clinical studies kcasbio.com. The development and validation of these assays, including those for complex molecules like oligonucleotides, are essential for accurately tracking drug disposition and effect in preclinical research nih.gov. Hybrid LC-MS/MS methods are also employed, combining immunoaffinity enrichment with LC-MS/MS for high selectivity and sensitivity in antibody-based biotherapeutic analysis journalofappliedbioanalysis.com.
Future Directions and Emerging Research Paradigms
Exploration of Novel Receptor Interactions and Signaling Pathways Beyond Established Mechanisms
Future research endeavors are expected to delve into Prethcamide's interactions with a broader spectrum of biological targets. While its established mechanisms may be understood, there is significant potential to uncover novel receptor partnerships and signaling cascades that it influences. Investigating these previously unidentified interactions could reveal new therapeutic applications or provide a more nuanced understanding of its existing effects. This exploration might involve screening this compound against diverse receptor families, including G protein-coupled receptors (GPCRs) and ion channels, to identify previously unknown binding partners nih.govfrontiersin.orgicm.edu.plfrontiersin.org. Understanding how this compound modulates these novel pathways could unlock its potential for treating conditions beyond its current scope of investigation.
Advanced Computational Modeling and Artificial Intelligence Applications in this compound Research
The integration of advanced computational techniques and artificial intelligence (AI) represents a significant frontier in this compound research. These methodologies offer powerful tools for predicting molecular behavior, optimizing drug design, and elucidating complex biological interactions.
Molecular Docking and Structure-Based Design: Computational methods, such as molecular docking, can be employed to predict the binding affinity and orientation of this compound and its derivatives to specific target proteins. This approach aids in understanding the molecular basis of its activity and guides the rational design of new analogues with improved efficacy and specificity nih.govmdpi.com.
AI and Machine Learning: AI algorithms, including machine learning and neural networks, can analyze vast datasets generated from biological experiments and simulations. These tools can identify patterns, predict drug responses, and accelerate the discovery of novel therapeutic targets or drug candidates related to this compound nih.govnih.govtheopennotebook.comsimonsfoundation.org. For instance, AI could be used to predict potential off-target interactions or to identify patient populations most likely to respond to this compound-based therapies.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies, often enhanced by computational modeling, can establish mathematical relationships between the chemical structure of this compound analogues and their biological activity. This allows for the predictive design of new compounds with desired properties nih.gov.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound Effects
The application of 'omics' technologies, such as proteomics and metabolomics, offers a comprehensive, systems-level view of this compound's biological impact. These high-throughput analytical methods can provide detailed insights into its molecular targets, downstream signaling events, and metabolic consequences within biological systems.
Proteomics: Large-scale studies of proteins can identify specific proteins that interact with this compound or are differentially expressed in its presence. This can help pinpoint its direct molecular targets and elucidate the signaling pathways it modulates humanspecificresearch.orguninet.edumdpi.comnih.gov.
Metabolomics: The analysis of metabolites can reveal how this compound affects cellular metabolic pathways and identify biomarkers associated with its activity or response. This can provide a functional readout of its cellular effects humanspecificresearch.orguninet.edumdpi.comnih.gov.
Integrated Omics Approaches: Combining data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic understanding of this compound's mechanism of action and its impact on cellular systems, potentially uncovering complex regulatory networks uninet.edunih.gov.
Development of Novel Preclinical Models (e.g., Organ-on-a-Chip, 3D Organoid Cultures)
The development and utilization of advanced preclinical models are crucial for more accurately predicting this compound's efficacy and behavior in human systems. Traditional in vitro and in vivo models often have limitations in replicating human physiology.
Organoids: 3D organoid cultures, derived from stem cells, can recapitulate the complex architecture and cellular diversity of native human organs. Studying this compound in organoid models can provide a more physiologically relevant assessment of its effects compared to 2D cell cultures rsc.orgmdpi.comnih.govmednexus.orgfrontiersin.org.
Organ-on-a-Chip (OOC) Technology: OOC platforms integrate microfluidics with cell culture to create dynamic, micro-engineered environments that mimic the physiological and mechanical functions of human organs. When combined with organoids (organoids-on-a-chip or OrgOCs), these systems offer highly biomimetic models for drug testing and disease research rsc.orgmdpi.comnih.govmednexus.orgfrontiersin.org. These advanced models can potentially improve the prediction of this compound's efficacy, toxicity, and pharmacokinetic properties, thereby bridging the gap between preclinical findings and clinical outcomes.
Rational Design and Synthesis of this compound Analogues and Derivatives for Enhanced Specificity and Efficacy
A key future direction involves the rational design and synthesis of novel this compound analogues and derivatives. This approach aims to optimize its pharmacological profile, leading to compounds with enhanced specificity, potency, and improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its therapeutic effects. This knowledge guides the design of new analogues with superior characteristics mdpi.comresearchgate.netmdpi.comnih.govdovepress.com.
Targeted Modifications: Analogues can be synthesized to improve binding affinity to specific targets, reduce off-target interactions, enhance cellular uptake, or modify metabolic stability. For example, introducing specific functional groups or altering the scaffold could lead to derivatives with improved efficacy and a better safety profile mdpi.comresearchgate.netdovepress.com. The goal is to create compounds that are more potent, selective, and possess favorable drug-like properties.
Q & A
Q. Which physiological parameters are critical for assessing this compound’s respiratory effects?
- Methodological Answer: Mixed venous Pco2 (measured via breathing techniques) and arterial blood gas analysis are primary endpoints. Time-series tracking (e.g., at 30-minute intervals for 4 hours) is essential to capture transient effects, as this compound’s Pco2 reduction peaks at 30 minutes but diminishes after 3 hours .
Q. How is this compound classified in clinical and pharmacological databases?
- Methodological Answer: this compound is indexed under ICD-10 codes T50.7 (poisoning) and Y50.0 (adverse effects), reflecting its status as a respiratory stimulant. Researchers should cross-reference these codes with toxicology databases to contextualize adverse event reporting .
Q. What statistical methods validate this compound’s time-dependent physiological effects?
- Methodological Answer: Repeated-measures ANOVA or mixed-effects models are appropriate for analyzing longitudinal Pco2 data. For non-linear trends (e.g., post-dose Pco2 fluctuations in ), segmented regression or wavelet analysis can identify transient drug responses .
Q. What ethical considerations apply to human trials involving this compound?
- Methodological Answer: Protocols must include informed consent for patients with chronic conditions, IRB approval for cross-over designs, and rigorous monitoring of adverse events (e.g., hyperventilation risks). Participant selection should exclude those with comorbidities affecting respiratory drive .
Advanced Research Questions
Q. How can conflicting findings between short-term and long-term this compound studies be reconciled?
- Methodological Answer: Discrepancies arise from study duration and outcome measures. For instance, a 1-month trial found no Pco2 changes, while short-term trials observed transient reductions. Researchers should integrate pharmacokinetic modeling (e.g., drug accumulation thresholds) and assess adaptive mechanisms like receptor desensitization .
Q. What strategies mitigate variability in individual responses to this compound?
- Methodological Answer: Stratified randomization based on baseline Pco2 levels and comorbidities (e.g., obstructive airways disease) reduces heterogeneity. Bayesian hierarchical models can account for inter-individual variability in dose-response analyses .
Q. How can longitudinal studies optimize dosing regimens without confounding factors?
- Methodological Answer: Adaptive trial designs, such as dose-escalation with interim analyses, balance efficacy and tolerance. For this compound, 200 mg four times daily was used in long-term trials, but pharmacokinetic studies may identify optimal dosing intervals to sustain Pco2 reduction .
Q. What methodological approaches address placebo effects in subjective outcomes?
Q. How can researchers design studies to isolate this compound’s mechanism of action amid polypharmacy?
- Methodological Answer: Mechanistic studies should combine in vitro models (e.g., brainstem neuronal assays for respiratory drive) with controlled clinical trials. Pharmacodynamic interactions can be dissected using factorial designs, testing this compound alongside known respiratory stimulants like nikethamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
